molecular formula C7H6FNO B6169440 5-fluoro-2H,3H-furo[2,3-c]pyridine CAS No. 2648965-99-3

5-fluoro-2H,3H-furo[2,3-c]pyridine

Cat. No.: B6169440
CAS No.: 2648965-99-3
M. Wt: 139.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2H,3H-furo[2,3-c]pyridine: is a heterocyclic compound that contains both a furan and a pyridine ring fused together. The presence of a fluorine atom at the 5-position of the molecule adds unique chemical properties, making it an interesting subject for research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2H,3H-furo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired compound . The reaction conditions often include the use of catalysts such as rhodium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan-2,3-dione derivatives, while reduction can produce dihydrofuran or tetrahydrofuran derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-fluoro-2H,3H-furo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .

Medicine: In medicine, this compound derivatives have shown promise as therapeutic agents. For example, certain derivatives have been found to inhibit specific enzymes or receptors involved in disease pathways .

Industry: Industrially, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, certain derivatives have been found to inhibit the activity of enzymes such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα). These interactions disrupt key cellular signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 5-fluoro-2H,3H-furo[2,3-c]pyridine is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2648965-99-3

Molecular Formula

C7H6FNO

Molecular Weight

139.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.